molecular formula C29H28Cl2N6O5 B592480 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen CAS No. 1437468-92-2

1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen

Cat. No.: B592480
CAS No.: 1437468-92-2
M. Wt: 611.48
InChI Key: JTWAQKSCKVRPBC-WNJJXGMVSA-N
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Description

1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] is a complex organic compound known for its significant applications in medicinal chemistry, particularly as an antifungal agent. This compound features a triazole ring, a dioxolane ring, and a dichlorophenyl group, which contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] typically involves multiple steps:

    Formation of the Dioxolane Ring: This step involves the reaction of a dichlorophenyl compound with a suitable diol under acidic conditions to form the dioxolane ring.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving an azide and an alkyne, often catalyzed by copper.

    Methoxylation: The final step involves the methoxylation of the phenyl ring, which can be achieved using methanol and a strong acid or base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can reduce the triazole ring to form amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogens can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products:

    Oxidized Derivatives: Various carboxylic acids and ketones.

    Reduced Derivatives: Amines and other reduced forms of the triazole ring.

    Substituted Products: Compounds with different functional groups replacing the halogens on the dichlorophenyl ring.

Scientific Research Applications

1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Primarily used as an antifungal agent, effective against a broad spectrum of fungal pathogens.

    Industry: Employed in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The antifungal activity of 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] is primarily due to its ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. The compound targets the enzyme lanosterol 14α-demethylase, disrupting the production of ergosterol and leading to increased membrane permeability and cell death.

Comparison with Similar Compounds

    Fluconazole: Another triazole antifungal with a similar mechanism of action but different structural features.

    Itraconazole: Shares the triazole ring and antifungal properties but has a different side chain structure.

    Ketoconazole: An older antifungal with a similar mechanism but more side effects.

Uniqueness: 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] is unique due to its specific combination of the triazole ring, dioxolane ring, and dichlorophenyl group, which confer enhanced antifungal activity and selectivity compared to other compounds.

This detailed overview provides a comprehensive understanding of this compound], covering its synthesis, reactions, applications, mechanism, and comparisons with similar compounds

Properties

CAS No.

1437468-92-2

Molecular Formula

C29H28Cl2N6O5

Molecular Weight

611.48

IUPAC Name

1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine

InChI

InChI=1S/C29H28Cl2N6O5/c30-21-1-10-27(28(31)15-21)29(18-36-20-32-19-33-36)41-17-26(42-29)16-40-25-8-6-23(7-9-25)35-13-11-34(12-14-35)22-2-4-24(5-3-22)37(38)39/h1-10,15,19-20,26H,11-14,16-18H2/t26-,29-/m0/s1

InChI Key

JTWAQKSCKVRPBC-WNJJXGMVSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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